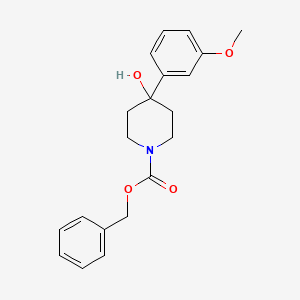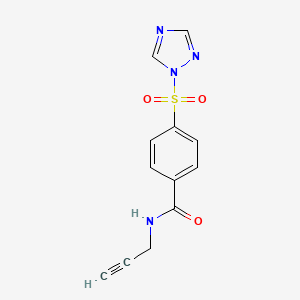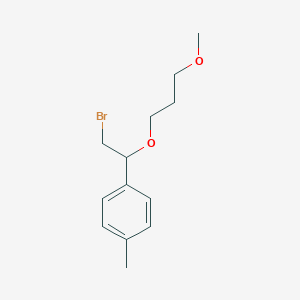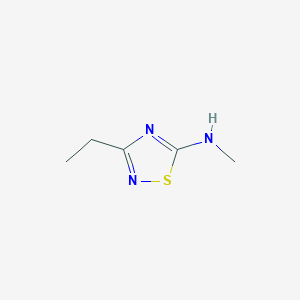
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between benzylamine and 3-methoxybenzaldehyde.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring structure.
Hydroxylation: The piperidine ring is then hydroxylated to introduce the hydroxyl group at the 4-position.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential pharmacological activities.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as a neuroprotective and anti-inflammatory agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of Benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to its pharmacological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, neuroprotection, or other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position but lacking the methoxyphenyl group.
4-Hydroxypiperidine: A simpler compound with only the hydroxyl group and piperidine ring.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-18-9-5-8-17(14-18)20(23)10-12-21(13-11-20)19(22)25-15-16-6-3-2-4-7-16/h2-9,14,23H,10-13,15H2,1H3 |
Clave InChI |
RQPBFNMFCWHJAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)





![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)

![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)


![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
